molecular formula C27H30ClN5O3S B11054341 2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one

2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11054341
M. Wt: 540.1 g/mol
InChI Key: FFAGLUHLDNRFDC-UHFFFAOYSA-N
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Description

2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoline moiety, a piperazine ring, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides and a base such as triethylamine.

    Formation of the pyrazolone ring: The final step involves the cyclization of the intermediate compound to form the pyrazolone ring, often using hydrazine derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Quinoline N-oxides: Formed through oxidation reactions

    Reduced quinoline derivatives: Formed through reduction reactions

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its antimalarial, anticancer, and antimicrobial properties

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a quinoline moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H30ClN5O3S

Molecular Weight

540.1 g/mol

IUPAC Name

2-[4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonylphenyl]-1,5-dimethyl-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C27H30ClN5O3S/c1-18(2)26-19(3)30(4)33(27(26)34)21-6-8-22(9-7-21)37(35,36)32-15-13-31(14-16-32)25-11-12-29-24-17-20(28)5-10-23(24)25/h5-12,17-18H,13-16H2,1-4H3

InChI Key

FFAGLUHLDNRFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl)C(C)C

Origin of Product

United States

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